4-Methylheptane

描述

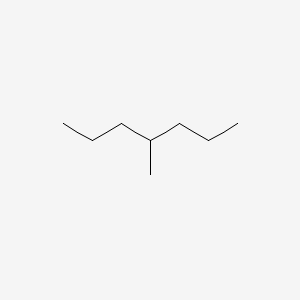

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-methylheptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18/c1-4-6-8(3)7-5-2/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHBAWFGIXDBEBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6060428 | |

| Record name | 4-Methylheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | 4-Methylheptane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14557 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

20.5 [mmHg] | |

| Record name | 4-Methylheptane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14557 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

589-53-7 | |

| Record name | 4-Methylheptane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=589-53-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methylheptane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000589537 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-METHYLHEPTANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73953 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methylheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methylheptane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.774 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHYLHEPTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N6BX267ALB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Enigmatic Presence of 4-Methylheptane in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methylheptane, a branched-chain alkane, has been identified as a natural volatile organic compound (VOC) in a select number of plant species. While its precise biological role and quantitative distribution remain largely uncharacterized, its presence points to intriguing metabolic pathways and potential ecological functions. This technical guide provides a comprehensive overview of the current knowledge on the natural occurrence of this compound in plants, details established experimental protocols for its detection, and explores its proposed biosynthetic origins. The information is tailored for researchers, scientists, and drug development professionals interested in the diverse chemical landscape of the plant kingdom and the potential applications of its constituents.

Natural Occurrence of this compound in Plants

This compound has been reported as a volatile constituent in a limited number of plant species. Its identification has been primarily achieved through the analysis of essential oils and headspace volatiles. The confirmed plant sources of this compound are summarized below. It is important to note that while the presence of this compound has been confirmed, precise quantitative data on its concentration in various plant tissues is currently scarce in publicly available literature.

Table 1: Documented Natural Occurrence of this compound in Plants

| Plant Species | Common Name | Family | Plant Part(s) | Reference(s) |

| Amaranthus spp. | Amaranth | Amaranthaceae | Seeds | [1][2] |

| Solanum lycopersicum | Tomato | Solanaceae | Fruit | [1] |

| Cicer arietinum | Chickpea | Fabaceae | Seeds | [3] |

Experimental Protocols for the Analysis of this compound

The identification and quantification of volatile compounds like this compound from plant matrices are predominantly carried out using gas chromatography-mass spectrometry (GC-MS) coupled with a suitable extraction technique. Headspace solid-phase microextraction (HS-SPME) is a widely adopted, solvent-free method for the extraction of plant volatiles.

Detailed Protocol for Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general yet detailed procedure for the analysis of this compound in plant seed samples.

2.1.1. Sample Preparation

-

Grinding: Freeze the plant seed sample (e.g., 1-2 grams) with liquid nitrogen and grind it into a fine powder using a pre-chilled mortar and pestle. This prevents enzymatic degradation and the loss of volatile compounds.

-

Vialing: Transfer a precise amount of the powdered sample into a headspace vial (e.g., 20 mL).

-

Internal Standard: Add a known concentration of an appropriate internal standard (e.g., a non-native alkane like n-nonane or a deuterated standard) to the vial for quantification purposes.

-

Sealing: Immediately seal the vial with a PTFE/silicone septum and an aluminum cap.

2.1.2. Headspace Solid-Phase Microextraction (HS-SPME)

-

Fiber Selection: Choose an SPME fiber with a coating suitable for adsorbing nonpolar volatile compounds. A common choice is a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber.

-

Incubation and Extraction: Place the vial in a heating block or the autosampler's incubation chamber set to a specific temperature (e.g., 50-60°C) for a defined period (e.g., 15-30 minutes) to allow the volatiles to equilibrate in the headspace.

-

Exposure: Insert the SPME fiber through the vial's septum and expose it to the headspace for a set extraction time (e.g., 20-40 minutes) to adsorb the volatile compounds.

2.1.3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Desorption: After extraction, retract the fiber into the needle and immediately insert it into the heated injection port of the GC-MS system (e.g., at 250°C) for thermal desorption of the analytes onto the GC column.

-

Gas Chromatography:

-

Column: Use a nonpolar capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Use helium at a constant flow rate (e.g., 1.0 mL/min).

-

Oven Temperature Program: A typical temperature program would be: start at 40°C, hold for 2 minutes, then ramp up to 200°C at a rate of 5°C/min, and finally increase to 280°C at 20°C/min and hold for 5 minutes. This program should be optimized based on the specific instrument and the complexity of the sample matrix.

-

-

Mass Spectrometry:

-

Ionization: Use electron impact (EI) ionization at 70 eV.

-

Mass Range: Scan a mass-to-charge ratio (m/z) range of, for example, 40-400 amu.

-

Identification: Identify this compound by comparing its mass spectrum and retention index with those of an authentic standard and/or with entries in a mass spectral library (e.g., NIST, Wiley).

-

Quantification: Quantify the compound by comparing its peak area to that of the internal standard.

-

Biosynthesis and Signaling Pathways

The precise biosynthetic pathway of this compound in plants has not been explicitly elucidated. However, it is hypothesized to be derived from the metabolism of branched-chain amino acids (BCAAs).

Proposed Biosynthetic Pathway

Branched-chain alkanes are believed to be synthesized from branched-chain fatty acids, which in turn are derived from the catabolism of BCAAs such as leucine, isoleucine, and valine.[4] The proposed pathway involves the following key steps:

-

Transamination and Decarboxylation of BCAAs: Branched-chain amino acids undergo transamination and oxidative decarboxylation to form branched-chain acyl-CoA primers.

-

Fatty Acid Synthesis: These primers are then elongated by the fatty acid synthase (FAS) complex.

-

Reduction and Decarbonylation: The resulting branched-chain fatty acyl-ACP or acyl-CoA is then reduced to an aldehyde, which is subsequently decarbonylated to produce the corresponding branched-chain alkane.

Below is a diagram illustrating the logical relationship of this proposed pathway.

Caption: Proposed biosynthetic pathway of this compound from branched-chain amino acids.

Experimental Workflow for Volatile Analysis

The general workflow for the analysis of this compound from plant material is depicted in the following diagram.

Caption: General experimental workflow for the analysis of this compound in plants.

Conclusion and Future Perspectives

The presence of this compound in plants, although currently documented in only a few species, opens avenues for further research. Key areas for future investigation include:

-

Quantitative Surveys: A broader, quantitative survey of plant species is needed to understand the distribution and concentration of this compound across the plant kingdom.

-

Biosynthetic Pathway Elucidation: Isotopic labeling studies and the identification of the specific enzymes involved will be crucial to confirm the proposed biosynthetic pathway.

-

Biological Function: Investigating the potential roles of this compound in plant defense, allelopathy, or as a signaling molecule in plant-insect interactions could reveal novel ecological functions.

-

Pharmacological and Industrial Applications: As with many plant-derived compounds, exploring the potential pharmacological activities or industrial applications of this compound could be a fruitful area of research.

This technical guide serves as a foundational resource for scientists and researchers, summarizing the current state of knowledge and providing the necessary methodological framework to advance our understanding of this intriguing plant metabolite.

References

- 1. researchgate.net [researchgate.net]

- 2. An Optimized SPME-GC-MS Method for Volatile Metabolite Profiling of Different Alfalfa (Medicago sativa L.) Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Extraction and Characterization of Chick PEA (Cicer arietinum) Extract with Immunostimulant Activity in BALB/C MICE - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Branched-Chain Amino Acid Metabolism in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: A Technical Guide to the Isolation of 4-Methylheptane from Amaranthus Seeds

Audience: Researchers, scientists, and drug development professionals.

Abstract: 4-Methylheptane, a volatile organic compound, has been identified as a significant component of the aroma profile of raw Amaranthus seeds[1]. This technical guide provides a comprehensive, albeit theoretical, framework for the isolation of this compound from this botanical source. The proposed methodology leverages a combination of advanced extraction and purification techniques, designed to yield a high-purity isolate suitable for further analytical characterization and potential applications in drug development and other scientific research. This document outlines detailed experimental protocols, presents key quantitative data in a structured format, and includes visualizations of the experimental workflow.

Introduction

Amaranthus, a genus of cosmopolitan herbs, is recognized for its nutritional and bioactive properties[2]. While extensive research has focused on the seed's protein, lipid, and squalene (B77637) content, recent studies have begun to explore its volatile composition[1][3]. Among the identified volatile compounds in raw Amaranthus caudatus seeds, this compound is a notable branched-chain alkane[1][4]. The isolation of such specific phytochemicals is crucial for in-depth toxicological, pharmacological, and metabolomic studies.

This guide presents a multi-step protocol for the preparative isolation of this compound from Amaranth seeds. The proposed workflow integrates a dynamic headspace-based extraction method with subsequent purification by fractional distillation and preparative gas chromatography.

Quantitative Data Summary

For the successful design of an isolation protocol, a thorough understanding of the physicochemical properties of the target compound and other major components is essential.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) |

| This compound | C₈H₁₈ | 114.23 | 117-118 | 0.705 |

| 2,4-Dimethyl-1-heptene | C₉H₁₈ | 126.24 | ~135-137 | Not available |

| Hexanal | C₆H₁₂O | 100.16 | 130-131 | 0.814 |

| Acetic Acid | C₂H₄O₂ | 60.05 | 118 | 1.049 |

Note: The data for this compound is derived from established chemical databases[5][6][7]. Data for other compounds are from publicly available chemical information sources. The presence of 2,4-Dimethyl-1-heptene, hexanal, and acetic acid in Amaranth seeds has been reported in the literature[1][3].

Experimental Protocols

The isolation of this compound from Amaranth seeds is a multi-stage process requiring careful execution. The following protocols are designed to maximize the yield and purity of the target compound.

Stage 1: Volatile Compound Extraction via Dynamic Headspace Analysis

This initial stage is designed to efficiently extract the volatile and semi-volatile compounds from the solid seed matrix without the use of solvents that could interfere with subsequent purification steps.

Protocol:

-

Sample Preparation: Obtain whole, raw Amaranthus seeds. To maximize the surface area for volatile release, cryo-mill the seeds into a fine powder under liquid nitrogen to prevent the loss of volatile compounds.

-

Dynamic Headspace Apparatus Setup:

-

Place a precisely weighed aliquot (e.g., 100 g) of the powdered Amaranth seeds into the sample chamber of a dynamic headspace apparatus.

-

The sample is heated and agitated while an inert carrier gas (e.g., helium) is passed through the sample, purging the volatile compounds.

-

The purged volatiles are then passed through a sorbent trap (e.g., Tenax® TA) to concentrate the analytes.

-

-

Extraction Parameters:

-

Incubation Temperature: 60°C

-

Incubation Time: 30 minutes

-

Carrier Gas Flow Rate: 50 mL/min

-

Purge Volume: 1500 mL

-

-

Thermal Desorption and Cryo-focusing:

-

The sorbent trap is rapidly heated to 250°C to desorb the trapped volatile compounds.

-

The desorbed analytes are then cryo-focused at the head of a collection vessel at -100°C using liquid nitrogen to obtain a concentrated liquid extract of the volatile fraction.

-

Stage 2: Initial Purification by Fractional Distillation

Fractional distillation is employed to separate the components of the volatile extract based on their differences in boiling points[8][9][10][11][12]. This step will enrich the fraction containing this compound.

Protocol:

-

Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column.

-

Distillation Process:

-

The condensed volatile extract from the cryo-focusing step is transferred to the distillation flask.

-

The flask is gently heated in a temperature-controlled heating mantle.

-

Collect the fraction that distills over in the temperature range of 115-120°C, which corresponds to the boiling point of this compound.

-

-

Fraction Analysis: Analyze a small aliquot of the collected fraction by gas chromatography-mass spectrometry (GC-MS) to confirm the enrichment of this compound and identify the remaining impurities.

Stage 3: High-Purity Isolation by Preparative Gas Chromatography (Prep-GC)

For the final purification to achieve a high-purity isolate of this compound, preparative gas chromatography is the method of choice[13][14][15]. This technique separates compounds based on their differential partitioning between a stationary phase and a mobile phase.

Protocol:

-

Prep-GC System: Utilize a preparative gas chromatograph equipped with a non-polar column (e.g., DB-1 or equivalent) and a fraction collector.

-

Injection and Separation:

-

Inject the this compound-enriched fraction from the fractional distillation step into the Prep-GC system.

-

Develop a temperature program that provides optimal separation of this compound from the co-eluting impurities. A suggested starting point is an initial temperature of 50°C, held for 2 minutes, followed by a ramp of 5°C/minute to 150°C.

-

-

Fraction Collection:

-

Based on the retention time of a this compound standard, program the fraction collector to selectively collect the eluent corresponding to the this compound peak.

-

-

Purity Verification: Analyze the collected fraction using analytical GC-MS to confirm its purity.

Visualizations

Experimental Workflow

Caption: Overall workflow for the isolation of this compound from Amaranth seeds.

Logic of Purification

Caption: Logical progression of the purification process for this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C8H18 | CID 11512 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. 4-methyl heptane, 589-53-7 [thegoodscentscompany.com]

- 7. This compound | 589-53-7 [chemicalbook.com]

- 8. iipseries.org [iipseries.org]

- 9. manekancor.com [manekancor.com]

- 10. Purification [chem.rochester.edu]

- 11. chemicals.co.uk [chemicals.co.uk]

- 12. Fractional distillation - Wikipedia [en.wikipedia.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Isolation of natural products by preparative gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Structural Isomers of Octane (C8H18)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the eighteen structural isomers of octane (B31449) (C8H18), colloquially referred to as isomers of methylheptane in a broader sense. It details their physicochemical properties, outlines experimental protocols for their synthesis and characterization, and visually represents their structural relationships. This document is intended to serve as a valuable resource for professionals in chemical research and drug development who require detailed information on these fundamental organic compounds.

Introduction to Octane Isomers

Structural isomers are molecules that share the same molecular formula but differ in the connectivity of their atoms. The alkane with the formula C8H18 has eighteen such isomers. These isomers, while sharing the same molecular weight, exhibit distinct physical and chemical properties due to their varied branching structures. These differences in properties, such as boiling point, melting point, and density, are critical in various applications, including their use as solvents, fuel components, and starting materials in organic synthesis. Understanding the unique characteristics of each isomer is paramount for their effective utilization in research and development.

Physicochemical Properties of Octane Isomers

The physicochemical properties of the eighteen structural isomers of octane are summarized in the table below. These properties are influenced by the degree of branching in the carbon chain. Generally, increased branching leads to a decrease in the boiling point due to reduced van der Waals forces between molecules. Conversely, more compact and symmetrical structures tend to have higher melting points.

| IUPAC Name | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 20°C) | Refractive Index (at 20°C) |

| n-Octane | 125.7 | -56.8 | 0.703 | 1.398 |

| 2-Methylheptane | 117.6 | -109 | 0.698 | 1.395 |

| 3-Methylheptane | 119 | -120.5 | 0.706 | 1.398 |

| 4-Methylheptane | 117.7 | -121.3 | 0.704 | 1.398 |

| 2,2-Dimethylhexane | 106.8 | -121.2 | 0.695 | 1.393 |

| 2,3-Dimethylhexane | 115.6 | -110 | 0.719 | 1.400-1.402 |

| 2,4-Dimethylhexane | 109.4 | -118.8 | 0.701 | 1.395 |

| 2,5-Dimethylhexane | 109.1 | -91.3 | 0.694 | 1.393 |

| 3,3-Dimethylhexane | 112 | -126.1 | 0.7188 | 1.402 |

| 3,4-Dimethylhexane | 117.7 | -118.8 | 0.719 | 1.404 |

| 3-Ethylhexane | 118.6 | -118.9 | 0.714 | 1.402 |

| 2,2,3-Trimethylpentane | 109.8 | -112.3 | 0.716 | 1.403 |

| 2,2,4-Trimethylpentane (B7799088) | 99.2 | -107.4 | 0.692 | 1.391 |

| 2,3,3-Trimethylpentane | 114.7 | -100.7 | 0.726 | 1.409 |

| 2,3,4-Trimethylpentane | 113.5 | -109.2 | 0.719 | 1.404 |

| 3-Ethyl-2-methylpentane (B1329564) | 115.7[1] | -114.95[1] | 0.718[2] | 1.403[2] |

| 3-Ethyl-3-methylpentane (B92670) | 118.3[2] | -90.87 | 0.726[3] | 1.408[3] |

| 2,2,3,3-Tetramethylbutane | 106.5 | 100.7 | 0.69 (solid) | N/A |

Experimental Protocols

Synthesis of Octane Isomers

The synthesis of specific octane isomers can be achieved through various established organic chemistry reactions. Below are representative protocols for the synthesis of isomers from different structural classes.

1. Synthesis of 2-Methylheptane via Grignard Reaction

This protocol describes the synthesis of a methylheptane isomer using a Grignard reagent.

-

Reaction:

-

CH3(CH2)4CH2Br + Mg -> CH3(CH2)4CH2MgBr

-

CH3(CH2)4CH2MgBr + CH3CHO -> CH3(CH2)4CH2CH(OH)CH3

-

CH3(CH2)4CH2CH(OH)CH3 + H2/Pd -> 2-Methylheptane

-

-

Materials: 1-Bromohexane (B126081), Magnesium turnings, Diethyl ether (anhydrous), Acetaldehyde (B116499), Palladium on carbon (Pd/C), Hydrogen gas, Hydrochloric acid (dilute), Sodium sulfate (B86663) (anhydrous).

-

Procedure:

-

Prepare the Grignard reagent by reacting 1-bromohexane with magnesium turnings in anhydrous diethyl ether under an inert atmosphere.

-

Slowly add acetaldehyde to the Grignard reagent at 0°C.

-

After the reaction is complete, quench with a saturated aqueous solution of ammonium (B1175870) chloride and extract the product with diethyl ether.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 2-octanol.

-

The resulting alcohol is then reduced to the corresponding alkane, 2-methylheptane, via catalytic hydrogenation using palladium on carbon as the catalyst.

-

The final product is purified by fractional distillation.

-

2. Synthesis of 2,2,4-Trimethylpentane (Isooctane) via Alkylation

This protocol outlines the industrial synthesis of 2,2,4-trimethylpentane, a highly branched isomer, through the alkylation of isobutene with isobutane (B21531).[4][5]

-

Reaction: (CH3)2C=CH2 + (CH3)3CH --(H2SO4)--> (CH3)3CCH2CH(CH3)2

-

Materials: Isobutene, Isobutane, Sulfuric acid (concentrated).

-

Procedure:

-

A mixture of isobutene and an excess of isobutane is brought into contact with a strong acid catalyst, typically sulfuric acid or hydrofluoric acid.[4]

-

The reaction is carried out at low temperatures (-20 to -15 °C) to suppress side reactions.[4]

-

The reaction mixture is vigorously agitated to ensure good mixing of the hydrocarbon and acid phases.

-

After the reaction, the acid catalyst is separated from the hydrocarbon phase.

-

The hydrocarbon phase, containing the desired 2,2,4-trimethylpentane along with unreacted isobutane and byproducts, is then subjected to fractional distillation to isolate the high-purity product.[5]

-

Characterization of Octane Isomers

The structural elucidation and purity assessment of octane isomers are typically performed using a combination of chromatographic and spectroscopic techniques.

1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying the components of a mixture of volatile compounds like octane isomers.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Sample Preparation: The sample is typically diluted in a volatile solvent (e.g., hexane (B92381) or pentane) before injection.

-

GC Conditions (Typical):

-

Column: A nonpolar capillary column (e.g., DB-1 or HP-5ms).

-

Injector Temperature: 250°C.

-

Oven Program: Initial temperature of 40°C, hold for 5 minutes, then ramp to 200°C at a rate of 5°C/min.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions (Typical):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 35-300.

-

-

Data Analysis: The retention time from the gas chromatogram provides information on the isomer, while the mass spectrum, with its characteristic fragmentation pattern, allows for definitive identification by comparison with spectral libraries.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable for the detailed structural analysis of organic molecules.

-

Instrumentation: A high-field NMR spectrometer.

-

Sample Preparation: A few milligrams of the sample are dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

¹H NMR Spectroscopy: Provides information on the number of different types of protons and their connectivity. The chemical shifts, integration, and splitting patterns are unique for each isomer.

-

¹³C NMR Spectroscopy: Provides information on the number of different types of carbon atoms in the molecule. The number of signals corresponds to the number of non-equivalent carbon atoms.

-

Data Interpretation: The spectra are analyzed to determine the carbon skeleton and the placement of methyl and ethyl groups, allowing for the unambiguous identification of the isomer.

3. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. For alkanes, the spectra are relatively simple but can be used as a fingerprint for a specific isomer.

-

Instrumentation: An FTIR spectrometer.

-

Sample Preparation:

-

Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.

-

Data Interpretation: The spectrum of an octane isomer will show characteristic C-H stretching vibrations between 3000 and 2850 cm⁻¹ and C-H bending vibrations between 1470 and 1350 cm⁻¹.[8] The region below 1500 cm⁻¹ is known as the "fingerprint region" and is unique for each isomer, allowing for its identification by comparison with a reference spectrum.[8]

Structural Relationships of Octane Isomers

The eighteen structural isomers of octane can be logically grouped based on the length of their longest continuous carbon chain (the parent alkane). This classification helps in understanding the systematic variation in their structures. The following diagram, generated using the DOT language, illustrates this hierarchical relationship.

Structural hierarchy of octane isomers based on parent chain length.

References

- 1. 3-ethyl-2-methylpentane - Wikidata [wikidata.org]

- 2. 3-ethyl-2-methylpentane [stenutz.eu]

- 3. 3-ethyl-3-methylpentane [stenutz.eu]

- 4. "The two-step alkylation of isobutane with butenes using sulfuric acid " by Mark Allan Spalding [docs.lib.purdue.edu]

- 5. Octane compositions in sulfuric acid catalyzed isobutane/butene alkylation products: experimental and quantum chemistry studies [journal.hep.com.cn]

- 6. eng.uc.edu [eng.uc.edu]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. orgchemboulder.com [orgchemboulder.com]

An In-depth Technical Guide to the Thermodynamic Properties of 4-Methylheptane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties of 4-Methylheptane (C₈H₁₈), an important branched-chain alkane. The data and methodologies presented are essential for professionals in research, chemical engineering, and pharmaceutical development where a thorough understanding of the physicochemical behavior of organic compounds is critical. This document summarizes key quantitative data in structured tables, details the experimental protocols for their determination, and provides a visual representation of the workflow for characterizing thermodynamic properties.

Core Thermodynamic Data of this compound

The following tables summarize the essential thermodynamic and physical properties of this compound, compiled from various reputable sources.

Table 1: Physical and Molar Properties

| Property | Value | Unit |

| Molecular Formula | C₈H₁₈ | - |

| Molar Mass | 114.23 | g/mol |

| Density (at 25 °C) | 0.705 | g/mL |

| Refractive Index (n20/D) | 1.398 | - |

Table 2: Phase Transition Properties

| Property | Value | Unit |

| Boiling Point (at 1 atm) | 117-118 | °C |

| Melting Point | -121 | °C |

| Enthalpy of Vaporization (ΔvapH) | 33.35 (at 390.9 K) | kJ/mol |

| Enthalpy of Fusion (ΔfusH) | Data not readily available | kJ/mol |

Table 3: Thermodynamic Properties

| Property | Value | Unit |

| Standard Enthalpy of Formation (liquid, ΔfH°liquid) | -255.4 ± 1.0 | kJ/mol |

| Standard Enthalpy of Combustion (liquid, ΔcH°liquid) | -5461.3 ± 1.1 | kJ/mol |

| Heat Capacity (Cp, liquid) | Temperature-dependent | J/(mol·K) |

| Vapor Pressure (at 37.7 °C) | 0.77 | psi |

Experimental Protocols

The determination of the thermodynamic properties of this compound involves a range of precise experimental techniques. The following sections detail the general methodologies employed for measuring key parameters.

Calorimetry for Enthalpy and Heat Capacity Determination

a) Bomb Calorimetry (for Enthalpy of Combustion): The standard enthalpy of combustion is determined using a bomb calorimeter. A precisely weighed sample of this compound is placed in a sealed container (the "bomb") which is then filled with pure oxygen under pressure. The bomb is submerged in a known quantity of water in an insulated container. The sample is ignited, and the complete combustion reaction releases heat, which is absorbed by the bomb and the surrounding water, causing a temperature increase. By measuring this temperature change and knowing the heat capacity of the calorimeter system, the heat of combustion can be calculated.[1] Hess's Law can then be applied to determine the standard enthalpy of formation from the enthalpy of combustion.[1][2][3]

b) Differential Scanning Calorimetry (DSC) (for Heat Capacity and Phase Transitions): Differential Scanning Calorimetry is a versatile technique used to measure heat capacity and the enthalpies of phase transitions. A small, encapsulated sample of this compound and an empty reference pan are placed in the DSC instrument. Both are heated or cooled at a controlled rate. The instrument measures the difference in heat flow required to maintain the sample and the reference at the same temperature. This difference is directly proportional to the heat capacity of the sample. When the sample undergoes a phase transition, such as melting or boiling, there is a significant endothermic or exothermic heat flow, which appears as a peak on the DSC thermogram. The area under this peak is integrated to determine the enthalpy of the transition.

Vapor Pressure Measurement

a) Static Method: In the static method, a pure sample of liquid this compound is placed in a thermostatted container connected to a pressure measuring device. The sample is degassed to remove any dissolved air. The container is then heated to a specific temperature, and the system is allowed to reach equilibrium, at which point the pressure measured is the vapor pressure of the substance at that temperature.[4][5] This process is repeated at various temperatures to obtain the vapor pressure curve.

b) Ebulliometry (Dynamic Method): Ebulliometry involves measuring the boiling point of the liquid at different externally applied pressures. An ebulliometer is an apparatus that heats the liquid to its boiling point while accurately measuring both the temperature of the boiling liquid and the pressure of the system. By systematically varying the pressure, a series of corresponding boiling points can be determined, which directly provides the vapor pressure as a function of temperature.

c) Gas Chromatography Method: Correlation gas chromatography can be used to determine vaporization enthalpies and vapor pressures.[6][7] The retention time of this compound on a gas chromatography column is measured at different temperatures. By comparing these retention times to those of standard compounds with known vapor pressures (such as a homologous series of n-alkanes), the vapor pressure and enthalpy of vaporization of this compound can be derived.[6][7]

Density and Refractive Index Measurement

Density is typically measured using a pycnometer or a vibrating tube densitometer. The refractive index, a measure of how light propagates through the substance, is determined using a refractometer, often an Abbé refractometer, at a specified temperature and wavelength of light (commonly the sodium D-line).

Logical Workflow for Thermodynamic Property Characterization

The following diagram illustrates the general workflow for the experimental determination and subsequent application of the thermodynamic properties of a chemical compound like this compound.

References

A Technical Guide to the Computational Modeling of 4-Methylheptane Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the computational methodologies used to model the three-dimensional structure and conformational landscape of 4-methylheptane. Given the absence of extensive published computational data for this specific molecule, this document serves as a detailed protocol for researchers aiming to perform such an analysis. The quantitative data presented is based on its close isomer, 3-methylhexane, to provide representative values and a framework for comparison.

Introduction to Computational Modeling of Branched Alkanes

This compound (C₈H₁₈) is a branched alkane, and like other flexible molecules, its biological and chemical properties are intrinsically linked to its three-dimensional structure and the relative energies of its conformers.[1] Computational modeling provides a powerful lens to explore the conformational space, predict stable structures, and understand the dynamics of such molecules at an atomic level. This is particularly relevant in fields like drug development, where molecular shape and flexibility are key determinants of binding affinity and biological activity.

The primary computational techniques employed for studying small organic molecules like this compound include conformational analysis, quantum chemical calculations, and molecular dynamics simulations. These methods allow for the determination of key structural and energetic parameters that govern the molecule's behavior.

Experimental Protocols: A Step-by-Step Computational Workflow

This section outlines a detailed protocol for the computational modeling of this compound.

Conformational Search and Analysis

The initial step in modeling a flexible molecule is to identify its low-energy conformers. This is achieved through a systematic or stochastic search of the potential energy surface.

Protocol:

-

Initial Structure Generation: A 2D or 3D structure of this compound is created using molecular building software (e.g., Avogadro, ChemDraw).

-

Conformational Search Algorithm: A conformational search is performed using a suitable algorithm. Common choices include:

-

Systematic Search: This method exhaustively rotates all rotatable bonds by a defined increment. While thorough, it can be computationally expensive for molecules with many rotatable bonds.

-

Stochastic (Monte Carlo) Search: This approach randomly samples different conformations and accepts or rejects them based on their energy.[2]

-

Molecular Dynamics-Based Search: Short molecular dynamics simulations at high temperatures can be used to explore the conformational space.

-

-

Energy Minimization: Each generated conformer is subjected to energy minimization to find the nearest local energy minimum. A molecular mechanics force field, such as OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom), is typically used for this initial, computationally less intensive step.

-

Clustering and Selection: The resulting minimized structures are clustered based on their root-mean-square deviation (RMSD) to identify unique conformers. The lowest energy conformers are then selected for further, more accurate calculations.

Quantum Chemical Calculations for Geometry Optimization and Energy Refinement

To obtain accurate geometric parameters and relative energies of the identified conformers, quantum chemical calculations are employed. Density Functional Theory (DFT) offers a good balance between accuracy and computational cost for molecules of this size.

Protocol:

-

Method and Basis Set Selection: The chosen conformers from the conformational search are subjected to geometry optimization using a DFT functional, such as B3LYP, and a suitable basis set, for example, 6-31G(d,p) or larger for higher accuracy.

-

Geometry Optimization: The geometry of each conformer is optimized to find the structure that corresponds to a minimum on the potential energy surface at the chosen level of theory.

-

Frequency Calculation: A frequency calculation is performed on each optimized structure to confirm that it is a true minimum (i.e., has no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE).

-

Single-Point Energy Calculation: For even higher accuracy, single-point energy calculations can be performed on the optimized geometries using a larger basis set or a more computationally expensive method.

-

Relative Energy Calculation: The relative energies of the conformers are calculated by comparing their total energies, often including the ZPVE correction.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of this compound over time, including conformational transitions and interactions with its environment.

Protocol:

-

System Setup: A simulation box is created containing one or more this compound molecules. For simulations of the liquid state, the box is filled with multiple molecules at a density corresponding to the experimental liquid density.

-

Force Field Parameterization: An appropriate all-atom force field, such as OPLS-AA or CHARMM, is chosen to describe the inter- and intramolecular interactions. The parameters for the different atom types in this compound are assigned.

-

Energy Minimization: The energy of the initial system is minimized to remove any unfavorable contacts.

-

Equilibration: The system is gradually heated to the desired temperature and equilibrated under constant temperature and pressure (NPT ensemble) to allow the system to reach a stable state.

-

Production Run: A long simulation (nanoseconds to microseconds) is run to collect data on the trajectory of the atoms.

-

Analysis: The trajectory is analyzed to extract information such as radial distribution functions, diffusion coefficients, and the time evolution of dihedral angles to study conformational changes.

Data Presentation: Representative Structural and Energetic Data

Table 1: Calculated Bond Lengths of 3-Methylhexane (Representative)

| Bond | Bond Length (Å) |

| C-C (avg) | 1.53 - 1.54 |

| C-H (avg) | 1.09 - 1.10 |

Note: These are typical bond lengths for alkanes calculated with DFT methods.

Table 2: Calculated Bond Angles of 3-Methylhexane (Representative)

| Angle | Bond Angle (°) |

| C-C-C (avg) | 109.5 - 112.0 |

| C-C-H (avg) | 109.0 - 111.0 |

| H-C-H (avg) | 107.0 - 109.0 |

Note: Deviations from the ideal tetrahedral angle of 109.5° are expected due to steric hindrance.

Table 3: Relative Energies of Staggered Conformers of 3-Methylpentane (as an example for a branched alkane)

| Conformer | Relative Energy (kJ/mol) |

| Anti-Anti | 0.0 |

| Anti-Gauche | 3.4 - 3.8 |

| Gauche-Gauche | > 3.8 |

Source: Based on general principles of conformational analysis of branched alkanes. The anti-anti conformation, where the largest groups are furthest apart, is generally the most stable.[3]

Visualization of the Computational Workflow

The following diagram, generated using the DOT language, illustrates the logical flow of the computational modeling process described in this guide.

Caption: A flowchart illustrating the computational workflow for modeling this compound.

Conclusion

This technical guide has provided a detailed framework for the computational modeling of this compound. While specific, published quantitative data for this molecule is sparse, the outlined protocols for conformational analysis, quantum chemical calculations, and molecular dynamics simulations offer a robust methodology for researchers to generate this data. By following these steps, scientists and drug development professionals can gain valuable insights into the structural and dynamic properties of this compound and other branched alkanes, which is crucial for understanding their chemical behavior and potential applications. The provided representative data for a close isomer serves as a useful benchmark for such computational investigations.

References

The Genesis of a Branched Alkane: Uncovering the Discovery and Historical Context of 4-Methylheptane

A deep dive into the early 20th-century chemical landscape reveals the emergence of 4-methylheptane, a branched-chain alkane, as a subject of scientific inquiry. While a singular, celebrated "discovery" paper remains elusive, its synthesis and characterization were products of a burgeoning era of organic chemistry focused on the systematic preparation and understanding of hydrocarbons.

The early 1900s was a period of intense investigation into the vast world of hydrocarbons, driven by the burgeoning automobile and petroleum industries. Chemists sought to synthesize and characterize the various isomers of alkanes to understand their physical properties and combustion characteristics. It is within this context that this compound, one of the eighteen structural isomers of octane (B31449), was first synthesized and identified.

While pinpointing a definitive first synthesis is challenging due to the nature of early 20th-century chemical literature, which often documented the synthesis of numerous compounds within a single publication, early work by chemists such as H. T. Clarke and his contemporaries in the first decade of the 20th century laid the groundwork for the preparation of a wide range of hydrocarbons, including branched alkanes. The synthesis of various octane isomers was a logical progression in the systematic study of hydrocarbons.

By the mid-20th century, this compound was a known compound, with its thermochemical properties being reported in a 1945 paper by Prosen and Rossini. This indicates that its synthesis and purification were established by this time.

Quantitative Data

The physical properties of this compound were meticulously determined by early 20th-century chemists. The following table summarizes key quantitative data, likely compiled in works such as Gustav Egloff's comprehensive 1939 publication, "Physical Constants of Hydrocarbons."

| Property | Value |

| Molecular Formula | C₈H₁₈ |

| Molecular Weight | 114.23 g/mol |

| Boiling Point | 117-118 °C |

| Melting Point | -121 °C |

| Density (at 20°C) | ~0.705 g/mL |

| Refractive Index (at 20°C) | ~1.398 |

Experimental Protocols of the Era

The synthesis of this compound in the early 20th century would have relied on the established methods of the time for forming carbon-carbon bonds. Two likely experimental protocols are the Wurtz reaction and the Grignard reaction.

Hypothetical Synthesis via Grignard Reaction

A plausible route for the first synthesis of this compound would have involved a Grignard reaction, a powerful tool for C-C bond formation discovered by Victor Grignard in 1900.

Experimental Protocol:

-

Preparation of the Grignard Reagent (Propylmagnesium Bromide):

-

In a thoroughly dried flask equipped with a reflux condenser and a dropping funnel, magnesium turnings would be placed.

-

A solution of 1-bromopropane (B46711) in anhydrous diethyl ether would be slowly added to the magnesium.

-

The reaction would be initiated, often with gentle warming or the addition of a crystal of iodine, to form propylmagnesium bromide. The reaction mixture would be refluxed until the magnesium is consumed.

-

-

Reaction with a Ketone (Pentan-2-one):

-

A solution of pentan-2-one in anhydrous diethyl ether would be slowly added to the cooled Grignard reagent.

-

The reaction mixture would be stirred and likely refluxed for a period to ensure complete reaction, forming the magnesium salt of the tertiary alcohol.

-

-

Hydrolysis and Reduction to this compound:

-

The reaction mixture would be cooled and then carefully hydrolyzed by the slow addition of a dilute acid (e.g., sulfuric acid or hydrochloric acid) to produce the tertiary alcohol, 4-methylheptan-4-ol.

-

The tertiary alcohol would then be reduced to the corresponding alkane. A common method of the era was the Clemmensen reduction (using amalgamated zinc and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base). For this protocol, we will detail the Clemmensen reduction.

-

The isolated 4-methylheptan-4-ol would be refluxed with amalgamated zinc and concentrated hydrochloric acid.

-

-

Purification:

-

The resulting crude this compound would be separated from the aqueous layer.

-

It would then be washed with water, a dilute solution of sodium bicarbonate to remove any residual acid, and then again with water.

-

The product would be dried over a suitable drying agent, such as anhydrous calcium chloride.

-

Final purification would be achieved by fractional distillation. The fraction boiling in the range of 117-118 °C would be collected as pure this compound.

-

Mandatory Visualizations

An In-depth Technical Guide to the Physical and Chemical Properties of 4-Methylheptane

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylheptane (C₈H₁₈) is a branched-chain alkane, an isomer of octane, that serves as a fundamental molecule in various fields of chemical research and development.[1] Its well-defined physical and chemical characteristics make it a valuable reference compound in studies ranging from hydrocarbon chemistry to analytical method development. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, complete with detailed experimental protocols for their determination and relevant spectroscopic data. All quantitative data is presented in structured tables for ease of comparison, and key concepts are visualized using diagrams.

Molecular Structure

The molecular structure of this compound consists of a seven-carbon heptane (B126788) chain with a methyl group attached to the fourth carbon atom.

Caption: Molecular structure of this compound.

Physical Properties

The physical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various experimental setups. Alkanes like this compound are nonpolar molecules, which explains their low solubility in water and densities less than 1.0 g/mL.[2][3]

| Property | Value | Units |

| Molecular Formula | C₈H₁₈ | - |

| Molecular Weight | 114.23 | g/mol |

| Appearance | Colorless, clear liquid | - |

| Boiling Point | 117-118 | °C |

| Melting Point | -121 | °C |

| Density | 0.705 | g/mL at 25°C |

| Refractive Index | 1.398 | n20/D |

| Vapor Pressure | 20.5 | mmHg at 25°C |

| Flash Point | 4 | °C (closed cup) |

| Solubility in Water | 7.965 | mg/L at 25°C (estimated) |

| Solubility in Organic Solvents | Soluble in alcohol, ether, chloroform, and methanol (B129727) (sparingly) | - |

Experimental Protocols for Determining Physical Properties

Determination of Boiling Point (Thiele Tube Method)

This method is suitable for determining the boiling point of small quantities of a liquid sample.[4]

Apparatus:

-

Thiele tube

-

Thermometer (-10 to 150 °C)

-

Small test tube (Durham tube)

-

Capillary tube (sealed at one end)

-

Rubber band or wire for attaching the test tube to the thermometer

-

Heating source (Bunsen burner or heating mantle)

-

Mineral oil or silicone oil

Procedure:

-

Fill the Thiele tube with mineral oil to a level just above the side arm.

-

Add approximately 0.5 mL of this compound to the small test tube.

-

Place the capillary tube, with its sealed end up, into the test tube containing the sample.

-

Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

Suspend the thermometer and test tube assembly in the Thiele tube, with the oil level above the sample.

-

Gently heat the side arm of the Thiele tube. The convection currents will ensure uniform heating of the oil bath.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a rapid and continuous stream of bubbles is observed.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube. Record this temperature.

Determination of Density (Pycnometer Method)

A pycnometer is a flask with a specific volume used to accurately determine the density of a liquid.

Apparatus:

-

Pycnometer (specific gravity bottle) with a ground-glass stopper and capillary tube

-

Analytical balance (accurate to ±0.0001 g)

-

Thermometer

-

Distilled water

-

This compound sample

Procedure:

-

Clean and dry the pycnometer thoroughly.

-

Weigh the empty, dry pycnometer and record its mass (m₁).

-

Fill the pycnometer with distilled water and insert the stopper. Ensure no air bubbles are trapped and that the capillary is filled. Wipe any excess water from the outside.

-

Weigh the pycnometer filled with water and record its mass (m₂).

-

Record the temperature of the water.

-

Empty and dry the pycnometer completely.

-

Fill the pycnometer with this compound, insert the stopper, and wipe the exterior.

-

Weigh the pycnometer filled with this compound and record its mass (m₃).

-

Calculate the density of this compound using the following formula: Density of this compound = [(m₃ - m₁) / (m₂ - m₁)] * Density of water at the recorded temperature

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a measure of how much light bends as it passes through a substance.[3][5]

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper or pipette

-

This compound sample

-

Ethanol (B145695) or acetone (B3395972) for cleaning

Procedure:

-

Turn on the refractometer and the light source.

-

Connect the refractometer to a constant temperature water bath set at 20°C and allow the prisms to equilibrate.

-

Open the prism assembly and clean the surfaces with a soft tissue and ethanol or acetone. Allow it to dry completely.

-

Using a dropper, place a few drops of this compound onto the lower prism.

-

Close the prism assembly firmly.

-

Look through the eyepiece and adjust the coarse and fine control knobs until the light and dark fields are in sharp focus.

-

If a colored band is visible at the borderline, adjust the chromaticity screw to eliminate it.

-

Align the borderline exactly on the crosshairs of the eyepiece.

-

Read the refractive index value from the scale. Record the temperature.

Chemical Properties and Reactivity

Alkanes are generally unreactive due to the strong, nonpolar C-C and C-H single bonds.[3] However, they undergo certain reactions under specific conditions, primarily combustion and free-radical halogenation.

Combustion

Complete combustion of this compound in the presence of excess oxygen produces carbon dioxide and water, releasing a significant amount of energy.[6]

Reaction Equation: C₈H₁₈ + 12.5 O₂ → 8 CO₂ + 9 H₂O

Experimental Protocol (Qualitative): This experiment demonstrates the products of complete combustion.

Apparatus:

-

Spirit lamp or small crucible

-

Funnel

-

U-tube containing anhydrous copper(II) sulfate

-

Test tube containing limewater (calcium hydroxide (B78521) solution)

-

Suction pump

-

This compound

Procedure:

-

Set up the apparatus with the funnel inverted over the spirit lamp containing this compound.

-

Connect the funnel to the U-tube, and the U-tube to the test tube with limewater.

-

Connect the test tube to a suction pump to draw the combustion products through the apparatus.

-

Ignite the this compound.

-

Observe the anhydrous copper(II) sulfate. A color change from white to blue indicates the presence of water.

-

Observe the limewater. The formation of a white precipitate (calcium carbonate) indicates the presence of carbon dioxide.

Caption: Experimental workflow for qualitative analysis of combustion products.

Free-Radical Halogenation

In the presence of UV light or high temperatures, alkanes react with halogens (e.g., chlorine, bromine) in a free-radical substitution reaction.[7][8] This reaction is typically non-selective and can lead to a mixture of halogenated products.[9]

Reaction Mechanism (Example with Chlorine):

-

Initiation: Cl₂ → 2 Cl• (under UV light)

-

Propagation:

-

CH₃(CH₂)₅CH(CH₃)₂ + Cl• → •C₈H₁₇ + HCl

-

•C₈H₁₇ + Cl₂ → C₈H₁₇Cl + Cl•

-

-

Termination:

-

Cl• + Cl• → Cl₂

-

•C₈H₁₇ + •C₈H₁₇ → C₁₆H₃₄

-

•C₈H₁₇ + Cl• → C₈H₁₇Cl

-

Experimental Protocol (Demonstration):

Apparatus:

-

Test tube or reaction flask

-

UV lamp

-

This compound

-

Bromine water (aqueous solution of bromine)

Procedure:

-

Add a small amount of this compound to a test tube.

-

Add a few drops of bromine water. The mixture will be reddish-brown due to the bromine.

-

Stopper the test tube and shake well. Observe that there is no immediate reaction in the absence of light.

-

Expose the test tube to a UV lamp or direct sunlight.

-

Observe the gradual disappearance of the reddish-brown color, indicating that the bromine has reacted with the alkane.

Spectroscopic Data

Spectroscopic techniques are essential for the structural elucidation and identification of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound will show signals in the typical alkane region (around 0.8-1.5 ppm). The complexity of the spectrum arises from the overlapping signals of the different types of protons.

¹³C NMR: The carbon NMR spectrum provides distinct signals for each chemically non-equivalent carbon atom.

Experimental Protocol (General):

-

Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[10][11][12] Ensure the solution is free of any solid particles by filtering it through a small plug of glass wool in a Pasteur pipette.[10]

-

Instrument Parameters (Typical for a 400 MHz spectrometer):

-

¹H NMR:

-

Pulse sequence: zg30

-

Number of scans: 16-64

-

Relaxation delay: 1-2 seconds

-

Spectral width: ~16 ppm

-

-

¹³C NMR:

-

Pulse sequence: zgpg30 (proton-decoupled)

-

Number of scans: 1024 or more

-

Relaxation delay: 2-5 seconds

-

Spectral width: ~240 ppm

-

-

-

Data Acquisition and Processing: Acquire the free induction decay (FID) and perform a Fourier transform to obtain the spectrum. Phase and baseline correct the spectrum. For ¹H NMR, integrate the signals and determine the chemical shifts and coupling constants.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characteristic of an alkane, showing strong C-H stretching and bending vibrations.

Expected Absorptions:

-

~2850-3000 cm⁻¹: C-H stretching (strong)

-

~1450-1470 cm⁻¹: C-H bending (strong)

-

~1370-1380 cm⁻¹: C-H methyl umbrella bend (medium)

Experimental Protocol (Attenuated Total Reflectance - ATR-FTIR):

-

Background Spectrum: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a few drops of this compound onto the ATR crystal, ensuring it is fully covered.

-

Sample Spectrum: Acquire the sample spectrum.

-

Cleaning: Clean the crystal thoroughly with a suitable solvent (e.g., ethanol or isopropanol) and a soft tissue.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For branched alkanes like this compound, fragmentation often occurs preferentially at the branch point, leading to the formation of more stable secondary carbocations.[13]

Experimental Protocol (GC-MS):

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane).

-

Gas Chromatography (GC) Parameters (Typical):

-

Column: Non-polar capillary column (e.g., DB-1, HP-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a low temperature (e.g., 40 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 200 °C) at a rate of 10-20 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometry (MS) Parameters (Typical):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 200.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

-

Data Analysis: Identify the molecular ion peak (if present) and analyze the fragmentation pattern to confirm the structure.

Safety Information

This compound is a flammable liquid and vapor. It may be fatal if swallowed and enters airways. It causes skin irritation and may cause drowsiness or dizziness. It is also very toxic to aquatic life with long-lasting effects.[13][14]

GHS Hazard Pictograms:

-

Flame (Flammable)

-

Health Hazard (Aspiration Hazard, STOT SE)

-

Exclamation Mark (Skin Irritant)

-

Environment (Hazardous to the aquatic environment)

Precautionary Measures:

-

Keep away from heat, sparks, open flames, and hot surfaces.[13]

-

Keep container tightly closed.[13]

-

Avoid breathing vapors.

-

Wear protective gloves, eye protection, and face protection.[14]

-

If swallowed, immediately call a poison center or doctor. Do NOT induce vomiting.[13]

-

Avoid release to the environment.[13]

This guide provides a foundational understanding of the physical and chemical properties of this compound. For more specific applications, further consultation of specialized literature is recommended.

References

- 1. researchgate.net [researchgate.net]

- 2. epa.gov [epa.gov]

- 3. faculty.weber.edu [faculty.weber.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. athabascau.ca [athabascau.ca]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Free-radical halogenation - Wikipedia [en.wikipedia.org]

- 9. chemguide.net [chemguide.net]

- 10. NMR Sample Preparation [nmr.chem.umn.edu]

- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 12. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 13. GCMS Section 6.9.2 [people.whitman.edu]

- 14. phillysim.org [phillysim.org]

The Chirality of 4-Methylheptane and its Stereoisomers: An In-depth Technical Guide

An important clarification on the chirality of 4-methylheptane: It is a common misconception that this compound is a chiral molecule. In fact, this compound is achiral as it does not possess a stereocenter.[1][2] A stereocenter, in this context, would be a carbon atom bonded to four different substituent groups. In this compound, the fourth carbon atom is bonded to a methyl group, a hydrogen atom, and two identical propyl groups. Due to the presence of two identical substituents, this carbon is not a stereocenter, and the molecule is superimposable on its mirror image, rendering it achiral.

For the purpose of this technical guide and to address the core interest in stereoisomerism within a closely related structure, we will focus on a chiral derivative of this compound: 4-methylheptan-3-ol . This molecule is of significant interest to researchers, particularly in the fields of chemical ecology and drug development, due to its role as an insect pheromone with distinct biological activities for each of its stereoisomers.[3][4][5] 4-methylheptan-3-ol has two stereocenters, at the third and fourth carbon atoms, giving rise to four possible stereoisomers.

Stereoisomers of 4-Methylheptan-3-ol

The four stereoisomers of 4-methylheptan-3-ol are a result of the different spatial arrangements of the hydroxyl (-OH) and methyl (-CH3) groups around the C3 and C4 stereocenters. These are designated using the Cahn-Ingold-Prelog (R/S) notation. The four stereoisomers are:

-

(3R, 4R)-4-methylheptan-3-ol

-

(3S, 4S)-4-methylheptan-3-ol

-

(3R, 4S)-4-methylheptan-3-ol

-

(3S, 4R)-4-methylheptan-3-ol

(3R, 4R) and (3S, 4S) are a pair of enantiomers, as are (3R, 4S) and (3S, 4R). The relationship between any other pairing is diastereomeric.

Data Presentation: Physical and Biological Properties

The distinct stereochemistry of each isomer leads to differences in their physical properties, such as optical rotation, and more significantly, in their biological activity.

| Stereoisomer | Specific Rotation [α]D (c, solvent) | Biological Activity | Insect Species |

| (3R, 4R) | +23.0 (c 1.2, hexane)[3] | Inhibitory to aggregation response[4][5] | Scolytus amygdali (Almond bark beetle) |

| (3S, 4S) | -18.9 (c 1.1, hexane)[3] | Main component of aggregation pheromone[3][4] | Scolytus multistriatus (Smaller European elm bark beetle), Scolytus amygdali[3][4] |

| (3R, 4S) | -10.7 (c 1.4, hexane)[3] | Trail pheromone[5]; Inhibitory to aggregation response[4][5] | Leptogenys diminuta (ant)[5]; Scolytus amygdali[4][5] |

| (3S, 4R) | +11.5 (c 1.0, hexane)[3] | No significant biological activity reported |

Experimental Protocols

The stereoselective synthesis and separation of the 4-methylheptan-3-ol isomers are crucial for studying their individual biological effects.

One-Pot Multi-Enzymatic Synthesis of the Four Stereoisomers

A highly efficient method for producing all four stereoisomers involves a one-pot, multi-enzymatic process starting from 4-methylhept-4-en-3-one.[3] This procedure utilizes an ene-reductase (ER) and an alcohol dehydrogenase (ADH) to create the two stereogenic centers in a sequential and controlled manner.[3]

Materials:

-

4-methylhept-4-en-3-one

-

Ene-reductase (e.g., OYE1-W116V, OYE2.6)[3]

-

Alcohol dehydrogenase (e.g., ADH440, ADH270)[3]

-

Glucose

-

Glucose dehydrogenase (GDH)

-

NADP+

-

Potassium phosphate (B84403) buffer (50 mM, pH 7.0)

-

DMSO

-

Ethyl acetate (B1210297) (for extraction)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

A solution of 4-methylhept-4-en-3-one in DMSO is added to a potassium phosphate buffer containing the desired ene-reductase, glucose, GDH, and NADP+.[3]

-

The mixture is incubated for 24 hours at 30°C in an orbital shaker to facilitate the enantioselective reduction of the carbon-carbon double bond.[3]

-

Without isolating the intermediate, the appropriate alcohol dehydrogenase is added to the reaction mixture.[3]

-

The reaction is incubated for another 24 hours to allow for the stereoselective reduction of the carbonyl group.[3]

-

The reaction mixture is then extracted with ethyl acetate.

-

The combined organic layers are dried and concentrated.

-

The resulting crude product is purified by column chromatography on silica gel to yield the desired stereoisomer of 4-methylheptan-3-ol.[3]

Separation and Analysis by Chiral Gas Chromatography

The separation and quantification of the stereoisomers of 4-methylheptan-3-ol are typically achieved using chiral gas chromatography (GC).[3]

Instrumentation and Conditions:

-

Gas Chromatograph: HP 6890 or equivalent[3]

-

Chiral Column: Chirasil DEX CB (25 m × 0.25 mm × 0.25 µm)[3]

-

Carrier Gas: Helium

-

Temperature Program: 45°C, ramped at 1.0°C/min to 65°C (hold for 1 min), then ramped at 50°C/min to 180°C (hold for 5 min).[3]

-

Derivatization: The alcohol stereoisomers are often converted to their acetyl derivatives by treatment with acetic anhydride (B1165640) in pyridine (B92270) prior to injection to improve separation.[3]

Expected Retention Times (for acetyl derivatives): [3]

-

(3S, 4S)-isomer: ~15.5 min

-

(3S, 4R)-isomer: ~16.0 min

-

(3R, 4R)-isomer: ~17.3 min

-

(3R, 4S)-isomer: ~17.7 min

Mandatory Visualizations

Logical Relationship of Stereoisomers

Caption: Stereoisomeric relationships of 4-methylheptan-3-ol.

Experimental Workflow for Multi-Enzymatic Synthesis

Caption: One-pot multi-enzymatic synthesis of 4-methylheptan-3-ol stereoisomers.

References

- 1. homework.study.com [homework.study.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. One-Pot Multi-Enzymatic Synthesis of the Four Stereoisomers of 4-Methylheptan-3-ol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological activity of the four stereoisomers of 4-methyl-3-heptanol: main component of the aggregation pheromone of Scolytus amygdali - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Spectroscopic Profile of 4-Methylheptane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Methylheptane, a branched alkane. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for its identification and analysis in complex mixtures.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Protons | Chemical Shift (δ, ppm) | Multiplicity |

| -CH₃ (C1 & C7) | ~ 0.88 | Triplet |

| -CH₃ (on C4) | ~ 0.85 | Doublet |

| -CH₂- (C2, C3, C5, C6) | ~ 1.25 | Multiplet |

| -CH- (C4) | ~ 1.15 | Multiplet |

Note: Chemical shifts for alkanes can be very similar, leading to complex, overlapping multiplets. The values presented are approximate and can vary based on the solvent and spectrometer frequency.

¹³C NMR (Carbon-13 NMR) Data

| Carbon | Chemical Shift (δ, ppm) |

| C1 & C7 | ~ 14.2 |

| C4-CH₃ | ~ 19.5 |

| C2 & C6 | ~ 23.2 |

| C3 & C5 | ~ 30.0 |

| C4 | ~ 32.5 |

Infrared (IR) Spectroscopy

| Frequency (cm⁻¹) | Vibration Type | Intensity |

| 2955-2850 | C-H stretch (alkane) | Strong |

| 1465 | -CH₂- bend (scissoring) | Medium |

| 1378 | -CH₃ bend (symmetric) | Medium |

Mass Spectrometry (MS)

| Mass-to-Charge Ratio (m/z) | Relative Abundance (%) | Proposed Fragment |

| 114 | Low | [M]⁺ (Molecular Ion) |

| 99 | Moderate | [M - CH₃]⁺ |

| 85 | Moderate | [M - C₂H₅]⁺ |

| 71 | High | [M - C₃H₇]⁺ |

| 57 | Very High (Base Peak) | [C₄H₉]⁺ |

| 43 | High | [C₃H₇]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A solution of this compound (typically 5-25 mg) is prepared in a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is often added as an internal standard for chemical shift referencing (0 ppm).

¹H NMR Spectroscopy Protocol: A proton NMR spectrum is typically acquired on a 300, 400, or 500 MHz spectrometer. A standard one-pulse sequence is used. Key acquisition parameters include a spectral width of approximately 15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans), and a relaxation delay of 1-5 seconds.

¹³C NMR Spectroscopy Protocol: A carbon-13 NMR spectrum is acquired on the same spectrometer, typically with proton decoupling to simplify the spectrum to single lines for each unique carbon. Due to the low natural abundance of ¹³C, a larger number of scans (hundreds to thousands) and a longer relaxation delay may be necessary to obtain a spectrum with an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy

Sample Preparation: For a neat liquid sample like this compound, the simplest method is to place a drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.

FTIR Spectroscopy Protocol: The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer. A background spectrum of the clean salt plates is first recorded. Then, the sample is placed in the beam path, and the sample spectrum is acquired. The final spectrum is typically an average of 16 to 32 scans at a resolution of 4 cm⁻¹. The data is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Sample Introduction and Ionization: For volatile compounds like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice. The sample is injected into a gas chromatograph, where it is vaporized and separated from other components. The separated compound then enters the mass spectrometer. Electron Ionization (EI) is a common method where the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.